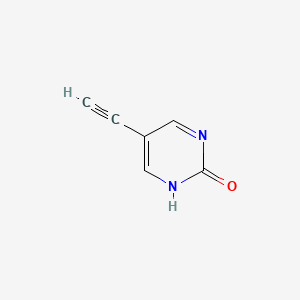
Methyl-2-naphthalenemethylamine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl-2-naphthalenemethylamine-d3 is a deuterated derivative of methyl-2-naphthalenemethylamine. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the methyl group. The deuterium substitution imparts unique properties to the compound, making it valuable in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of methyl-2-naphthalenemethylamine-d3 involves several steps:
Formation of Nitromethane-d3: Nitromethane reacts with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3.
Reduction to Methyl-d3-amine: Nitromethane-d3 is then reduced in an inert solvent to form methyl-d3-amine.
Formation of this compound: Methyl-d3-amine reacts with 2-naphthaldehyde under reductive amination conditions to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding naphthyl ketones.
Reduction: The compound can be reduced to form naphthylmethylamines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Naphthyl ketones.
Reduction: Naphthylmethylamines.
Substitution: Various substituted naphthyl derivatives.
Scientific Research Applications
Methyl-2-naphthalenemethylamine-d3 has diverse applications in scientific research:
Chemistry: It is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: The compound is employed in metabolic studies to trace biochemical pathways.
Medicine: It serves as a reference standard in pharmacokinetic studies to understand drug metabolism.
Industry: this compound is used in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of methyl-2-naphthalenemethylamine-d3 involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect is utilized in studies to understand reaction pathways and enzyme mechanisms. The compound can also interact with biological macromolecules, affecting their structure and function .
Comparison with Similar Compounds
N-Methyl-2-naphthalenemethylamine: This compound is similar in structure but lacks deuterium atoms.
N-Methyl-1-naphthalenemethylamine: Another structural isomer with different positional substitution on the naphthalene ring
Uniqueness: Methyl-2-naphthalenemethylamine-d3 is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium substitution enhances the stability and allows for precise tracking in metabolic studies, making it a valuable tool in various scientific fields .
Properties
CAS No. |
1346601-77-1 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
174.261 |
IUPAC Name |
1,1,1-trideuterio-N-(naphthalen-2-ylmethyl)methanamine |
InChI |
InChI=1S/C12H13N/c1-13-9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8,13H,9H2,1H3/i1D3 |
InChI Key |
SSNISTUBYRMYDY-FIBGUPNXSA-N |
SMILES |
CNCC1=CC2=CC=CC=C2C=C1 |
Synonyms |
N-(Methyl-d3)-2-naphthalenemethanamine; (Methyl-d3)(naphthalen-2-ylmethyl)amine; N-(Methyl-d3)-N-(2-naphthylmethyl)amine; N-(Methyl-d3)-N-[(naphthalen-2-yl)_x000B_methyl]amine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


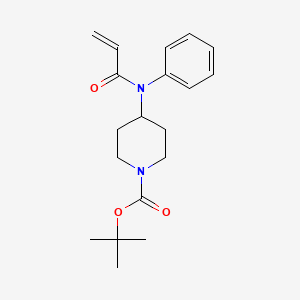

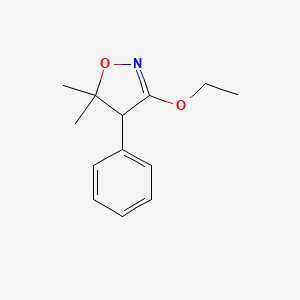
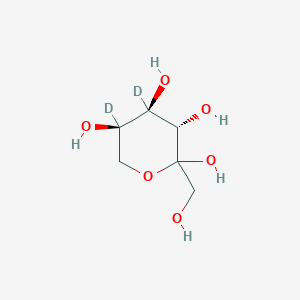
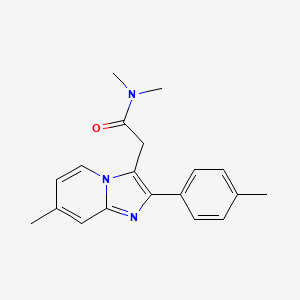
![D-[4,5,6,6'-2H4]Fructose](/img/structure/B583650.png)
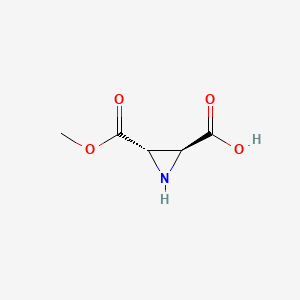
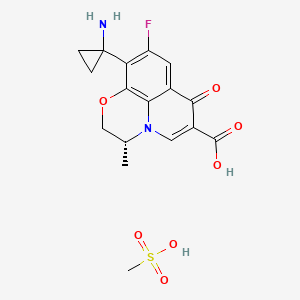
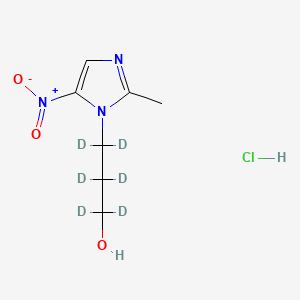
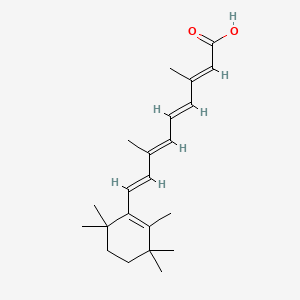
![L-[1-13C]Fucose](/img/structure/B583657.png)

